Methyl 2-({[1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate
Description
Properties
Molecular Formula |
C20H17N3O4 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
methyl 2-[[1-(4-methylphenyl)-4-oxopyridazine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H17N3O4/c1-13-7-9-14(10-8-13)23-12-11-17(24)18(22-23)19(25)21-16-6-4-3-5-15(16)20(26)27-2/h3-12H,1-2H3,(H,21,25) |
InChI Key |
NPTZQZOQNNSDDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Direct Cyclocondensation Approach
An alternative one-pot method condenses methyl 2-aminobenzoate with preformed 1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carbonyl chloride. This route bypasses intermediate isolation but requires stringent anhydrous conditions.
Key Challenges:
-
Competing side reactions (e.g., ester hydrolysis)
-
Lower yields (50–55%) due to steric hindrance
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate cyclocondensation. For example, reacting β-(4-methylbenzoyl)propionic acid with methyl 2-aminobenzoate under microwave conditions (100°C, 30 minutes) reduces reaction time by 75% but necessitates specialized equipment.
Spectroscopic Characterization and Quality Control
The final product is validated using spectroscopic techniques:
1H NMR (400 MHz, CDCl₃):
-
δ 2.42 (s, 3H, Ar-CH₃)
-
δ 3.92 (s, 3H, OCH₃)
-
δ 7.24–8.12 (m, 8H, aromatic protons)
IR (KBr, cm⁻¹):
HPLC Purity: ≥98% (C18 column, acetonitrile/water 70:30, 1 mL/min)
Industrial-Scale Production Considerations
Scaling up the synthesis requires addressing:
-
Solvent Recovery: Methanol and CH₂Cl₂ are recycled via distillation.
-
Waste Management: PBr₃ residues neutralized with aqueous NaHCO₃.
-
Cost Optimization: Bulk procurement of β-(4-methylbenzoyl)propionic acid reduces raw material costs by 20–25%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (Hours) | Cost (USD/g) |
|---|---|---|---|---|
| Traditional Stepwise | 65–70 | 98 | 18–24 | 120–150 |
| One-Pot | 50–55 | 95 | 8–10 | 90–110 |
| Microwave-Assisted | 60–65 | 97 | 2–3 | 140–170 |
The traditional stepwise method remains preferred for high-purity batches, while microwave-assisted synthesis offers time efficiency for research-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl groups to alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles (e.g., halides, amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 2-({[1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-({[1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of methyl benzoate derivatives, many of which are sulfonylurea-based herbicides. Below is a structural and functional comparison with analogous compounds from the evidence:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Heterocyclic Core: The target compound employs a pyridazinone ring, distinct from the pyrimidine or pyrimidinyloxy groups in sulfonylurea herbicides. Pyridazinones are less common in agrochemicals but are explored for their electron-deficient properties, which may influence binding to biological targets .
Linkage Type :
- The carbamoyl bridge (NH–CO) contrasts with the sulfonylurea (SO₂–NH–CO–NH) groups in herbicides like bensulfuron-methyl. Sulfonylureas are potent enzyme inhibitors, while carbamoyl linkages may exhibit different pharmacokinetic or stability profiles .
Substituent Effects: The 4-methylphenyl group on the pyridazinone ring could enhance lipophilicity compared to the methoxy or dimethyl groups on analogous pyrimidine-based compounds. This might affect membrane permeability or environmental persistence .
The pyridazinone core may require specialized cyclization steps, as seen in the synthesis of benzoxazine derivatives (e.g., caesium carbonate-mediated reactions in dry DMF) .
Research Findings and Hypotheses
Biological Activity: Sulfonylurea herbicides act by inhibiting acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid biosynthesis.
Physicochemical Properties: The pyridazinone ring’s electron-withdrawing nature may reduce hydrolysis susceptibility compared to sulfonylureas, which are prone to degradation in acidic soils. This could imply longer environmental half-life .
SAR (Structure-Activity Relationship) Insights: Substitution at the pyridazinone 1-position (e.g., 4-methylphenyl) may sterically hinder interactions with ALS, reducing herbicidal activity. Conversely, this substitution could optimize binding to mammalian targets (e.g., kinases) if developed for pharmaceutical use.
Biological Activity
Methyl 2-({[1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate, a derivative of dihydropyridazine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a complex structure that contributes to its pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is . It features a dihydropyridazine ring, which is known for its role in various biological activities. The presence of the methyl and carbonyl groups enhances its reactivity and interaction with biological targets.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 399.46 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Pharmacological Profile
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism involves the modulation of cell cycle progression and induction of apoptosis.
- Antimicrobial Properties : It has demonstrated effectiveness against a range of bacterial strains, indicating potential as an antibacterial agent.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, potentially beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds within the dihydropyridazine class:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of dihydropyridazine showed significant cytotoxicity against breast cancer cells, with IC50 values ranging from 10 to 50 µM depending on the substitution pattern on the ring structure .
- Antimicrobial Evaluation : In a comparative analysis, compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria, highlighting their potential as broad-spectrum antibiotics .
The proposed mechanisms by which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : It is hypothesized that this compound can modulate pathways related to inflammation and apoptosis.
Q & A
Basic Question: What are the standard synthetic routes for preparing Methyl 2-({[1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate, and how are yields optimized?
Methodological Answer:
The compound is typically synthesized via coupling reactions involving activated carbonyl intermediates. A general procedure involves reacting substituted pyridazinone derivatives with aminobenzoate precursors under mild conditions (e.g., 45°C for 1 hour in polar aprotic solvents like DMF). For example, a protocol using 1,1-dimethylethyl aminobenzoate under controlled heating yielded quantitative conversion (34 mg, ~100%) with purification via column chromatography (hexane/EtOH, 1:1) . Yield optimization focuses on stoichiometric equivalence (1.00 equiv. of reagents), precise temperature control, and solvent selection to minimize side reactions. Characterization relies on H NMR (e.g., δ = 3.86 ppm for methyl groups in DMSO-d6) and melting point analysis (217.5–220°C) .
Advanced Question: How can computational modeling guide the design of analogs with enhanced stability for Methyl 2-...benzoate?
Methodological Answer:
Density Functional Theory (DFT) calculations can predict conformational stability by analyzing intramolecular hydrogen bonding between the pyridazinone carbonyl and the benzamide NH group. Molecular dynamics simulations under varying solvent conditions (e.g., DMSO vs. aqueous buffers) help assess solvation effects on reactivity. For instance, torsion angle analysis of the pyridazinone ring (4-oxo-1,4-dihydropyridazin-3-yl) reveals steric constraints that influence rotational freedom and binding affinity. These models are validated against experimental H NMR data to correlate predicted vs. observed chemical shifts .
Basic Question: What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
Key techniques include:
- H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–3.9 ppm) and confirms coupling reactions .
- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1680–1720 cm) and NH bending modes (~3300 cm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] for CHNO: 376.1297) and fragmentation patterns .
Advanced Question: How do steric and electronic effects of substituents (e.g., 4-methylphenyl) influence the compound’s reactivity in nucleophilic acyl substitution?
Methodological Answer:
The 4-methylphenyl group introduces steric hindrance that slows nucleophilic attack at the carbonyl carbon, as shown by kinetic studies comparing para-substituted analogs. Electron-donating groups (e.g., -CH) decrease electrophilicity of the carbonyl, requiring harsher conditions (e.g., elevated temperatures or Lewis acid catalysts like CsCO) to activate the site. Contrastingly, electron-withdrawing groups (e.g., -NO) accelerate reactivity but may destabilize intermediates .
Basic Question: What are the recommended storage conditions to prevent degradation of this compound?
Methodological Answer:
Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Solubility in DMSO (≥10 mg/mL) allows long-term stability in solution, but repeated freeze-thaw cycles should be avoided. Purity is monitored via HPLC (C18 column, acetonitrile/water gradient) to detect hydrolysis byproducts (e.g., free benzoic acid derivatives) .
Advanced Question: How can palladium-catalyzed reductive cyclization be adapted for synthesizing pyridazinone intermediates?
Methodological Answer:
Palladium catalysts (e.g., Pd(OAc)) with formic acid derivatives as CO surrogates enable efficient reductive cyclization of nitroarenes to pyridazinones. Key parameters include:
- Catalyst Loading : 5 mol% Pd with 1,10-phenanthroline as a ligand.
- Temperature : 80–100°C in DMF to facilitate CO release.
- Substrate Scope : Nitro groups at the 3-position of aryl rings yield optimal regioselectivity .
This method avoids hazardous CO gas and improves scalability compared to traditional routes .
Basic Question: How is the purity of the compound validated before biological testing?
Methodological Answer:
Purity ≥95% is confirmed via:
- TLC : R = 0.62 (hexane/EtOH, 1:1) .
- HPLC : Retention time matching against a certified reference standard.
- Elemental Analysis : Carbon and nitrogen content within ±0.4% of theoretical values .
Advanced Question: What strategies resolve contradictions in reported synthetic yields for similar pyridazinone derivatives?
Methodological Answer:
Discrepancies often arise from solvent polarity and catalyst choice. For example, using CsCO in DMF () vs. KCO in THF () alters reaction kinetics due to differences in base strength and solvation. Systematic DOE (Design of Experiments) approaches optimize parameters:
- Central Composite Design : Varies temperature (40–60°C), solvent (DMF vs. acetonitrile), and catalyst loading.
- Response Surface Methodology : Identifies interactions between variables to maximize yield .
Basic Question: What safety precautions are essential when handling this compound?
Methodological Answer:
Use PPE (gloves, goggles) to avoid dermal contact. In case of exposure:
- Inhalation : Move to fresh air; monitor for respiratory irritation.
- Ingestion : Administer activated charcoal (1 g/kg body weight) and seek medical attention.
No specific antidote is reported, so symptomatic treatment is advised .
Advanced Question: How does the compound’s electronic structure influence its potential as a kinase inhibitor?
Methodological Answer:
The pyridazinone core acts as a hinge-binding motif in kinase active sites. DFT calculations show that the 4-oxo group forms hydrogen bonds with conserved glutamate residues, while the methyl benzoate moiety occupies hydrophobic pockets. SAR studies on analogs reveal that electron-deficient aryl groups (e.g., 4-fluorophenyl) enhance binding affinity by 2–3 kcal/mol compared to electron-rich substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
